2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

Description

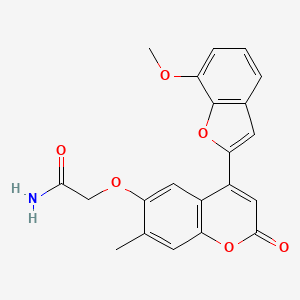

2-((4-(7-Methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a synthetic coumarin derivative with a benzofuran substituent and acetamide functional group. Its structure combines a coumarin core (2H-chromen-2-one) substituted at the 4-position with a 7-methoxybenzofuran moiety, at the 6-position with an oxyacetamide group, and at the 7-position with a methyl group.

Properties

IUPAC Name |

2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c1-11-6-17-13(8-16(11)26-10-19(22)23)14(9-20(24)27-17)18-7-12-4-3-5-15(25-2)21(12)28-18/h3-9H,10H2,1-2H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXILYALPQMMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the benzofuran and chromenone intermediates, followed by their coupling through an ether linkage.

Synthesis of Benzofuran Intermediate: The benzofuran moiety can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Synthesis of Chromenone Intermediate: The chromenone moiety can be synthesized through the condensation of a suitable phenol derivative with a β-keto ester or diketone under acidic conditions.

Coupling Reaction: The final step involves the coupling of the benzofuran and chromenone intermediates through an ether linkage, typically using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous coumarin and benzofuran derivatives based on substituents, synthesis, and reported properties.

Table 1: Structural and Functional Comparison

*Calculated using PubChem molecular formula (C₂₂H₁₇NO₇).

Key Observations:

Structural Variations: The target compound’s 7-methoxybenzofuran group distinguishes it from simpler coumarin derivatives (e.g., 2k, which has a nitrobenzylidene hydrazide) . This substituent may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.

Synthesis: Related compounds (e.g., 2k, 2l) are synthesized via hydrazide formation or thiazolidinone cyclization using ZnCl₂ and thioacetic acid . The target compound likely follows similar protocols, though direct evidence is unavailable.

Biological Activity :

- Derivatives with 4-methylcoumarin and acetamide groups exhibit anticancer and antimicrobial activity . The 7-methoxybenzofuran moiety in the target compound may modulate these effects, though experimental validation is needed.

Physical Properties :

- Melting points for analogous compounds (e.g., 248–250°C for 2k) suggest high thermal stability . The target compound’s melting point is unreported but expected to be similar.

Research Findings and Gaps

- Structural Confirmation : Many analogs (e.g., 2k, 2l) were characterized via IR, NMR, and elemental analysis , with software like SHELX and WinGX used for crystallography . The target compound’s structure likely underwent similar validation.

- Biological Data : While Sastry et al. (2015) reported anticancer activity for related compounds (IC₅₀ = 8–12 μM against MCF-7 cells) , the target compound’s efficacy remains unstudied.

- Synthetic Challenges : The benzofuran-coumarin linkage may require regioselective coupling steps, posing scalability issues compared to simpler derivatives .

Biological Activity

The compound 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide is a synthetic derivative that combines a benzofuran moiety with a chromenone core, making it a subject of interest in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of approximately 377.36 g/mol. The presence of the methoxy group enhances its solubility, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17NO6 |

| Molecular Weight | 377.36 g/mol |

| Solubility | Enhanced by methoxy group |

Antiviral Properties

Research indicates that derivatives of the chromenone structure, including those similar to this compound, may exhibit antiviral activity. A study highlighted moderate antiviral effects against the herpes simplex virus type 1 (HSV-1), while minimal activity was noted against influenza A virus (H1N1) .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties, as compounds with similar chromenone structures have been shown to exhibit significant anti-lipid peroxidation activities. For instance, certain coumarin derivatives demonstrated strong inhibition of lipid peroxidation, which is critical in protecting cells from oxidative stress .

Anticancer Activity

In vitro studies on related compounds have indicated potential anticancer properties. For example, certain chromenone derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which is often targeted in melanoma treatments. The IC50 values reported for some derivatives were promising, suggesting that similar activities could be expected from this compound .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The benzofuran and chromenone moieties are thought to engage in hydrogen bonding and π-stacking interactions with target proteins, modulating their activity. This can lead to various biological effects, including inhibition of viral replication and modulation of oxidative stress pathways .

Case Studies and Research Findings

- Antiviral Study : A 2012 investigation into the antiviral properties of chromenone derivatives found that while some exhibited moderate activity against HSV-1, further research is needed to clarify their mechanisms and efficacy against other viruses .

- Antioxidant Evaluation : In studies focusing on antioxidant properties, specific coumarin derivatives showed significant inhibition of lipid peroxidation, indicating that similar compounds could benefit from further exploration regarding their antioxidant capabilities .

- Anticancer Research : The evaluation of tyrosinase inhibitors revealed that certain derivatives had low cytotoxicity against B16F10 melanoma cells while effectively inhibiting the enzyme. This suggests a potential therapeutic window for related compounds like this compound in cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Coupling Reactions : Formation of the furocoumarin core via condensation of substituted benzofuran and chromen precursors under acidic or basic conditions. For example, Na₂CO₃ and acetyl chloride are used to facilitate acetylation steps in similar acetamide derivatives .

- Oxy-acetamide Functionalization : Introduction of the acetamide group via nucleophilic substitution or ester-to-amide conversion, often requiring anhydrous solvents (e.g., CH₂Cl₂) and catalysts like triethylamine .

- Purification : Silica gel chromatography or recrystallization (e.g., from ethyl acetate) ensures purity, monitored by HPLC and NMR for structural validation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect impurities (e.g., δ 7.69 ppm for aromatic protons in related acetamide derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI/APCI(+) modes detect [M+H]⁺ or [M+Na]⁺ ions) .

- HPLC : Quantifies purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Integrated computational-experimental approaches, such as:

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning (ML) : Trained on reaction databases to prioritize high-yield routes and minimize side products (e.g., trifluoromethyl group stability in chromen derivatives) .

- In Silico Reactor Design : Simulate mixing efficiency and heat transfer for scaling up multi-step reactions .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. neuroprotection)?

Answer:

Discrepancies may arise from assay variability. Mitigation strategies include:

- Dose-Response Validation : Confirm IC₅₀ values across multiple cell lines (e.g., MCF-7 for cytotoxicity) and primary neuronal cultures for neuroprotection .

- Target Profiling : Use surface plasmon resonance (SPR) to assess binding affinity to off-target enzymes (e.g., COX vs. AChE) .

- Metabolic Stability Assays : Evaluate hepatic metabolism (e.g., cytochrome P450 isoforms) to distinguish intrinsic bioactivity from artifact .

Advanced: How does the methoxybenzofuran moiety influence the compound’s pharmacokinetic properties?

Answer:

The methoxy group enhances:

- Lipophilicity : Measured via logP assays, improving blood-brain barrier penetration in neuroprotective studies .

- Metabolic Resistance : Reduces oxidative dealkylation in liver microsomes compared to hydroxylated analogs .

- Electron-Donating Effects : Stabilizes radical intermediates in antioxidant assays (DPPH/ABTS), corroborated by DFT calculations .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

Prioritize:

- Cytotoxicity : MTT/WST-1 assays on cancer (e.g., MCF-7) and normal cell lines (e.g., HEK293) .

- Enzyme Inhibition : Fluorometric AChE/COX-2 inhibition assays with donepezil/celecoxib as controls .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 μM considered potent) .

Advanced: How can structural analogs guide SAR studies for this compound?

Answer:

Compare with derivatives such as:

- Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate : Trifluoromethyl groups increase metabolic stability but reduce solubility .

- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide : Benzoxazepine substitution alters target selectivity .

- 2-(4-Methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide : Indole moieties enhance serotonin receptor affinity .

Advanced: What experimental controls are critical in heterogeneous reaction systems for this compound?

Answer:

- Catalyst Characterization : Use BET surface area analysis for solid-supported catalysts (e.g., Pd/C) .

- Solvent Polarity Control : Monitor via Kamlet-Taft parameters to prevent side reactions (e.g., hydrolysis of acetamide) .

- By-Product Trapping : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Basic: What are the compound’s stability considerations under storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromen core .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) due to hygroscopic acetamide groups .

- Solution Stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid precipitation .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockout Models : Disrupt putative targets (e.g., AChE or COX-2) to confirm on-mechanism effects .

- Metabolomics : LC-MS/MS profiling to identify downstream metabolites (e.g., oxidized benzofuran derivatives) .

- In Vivo Imaging : Fluorescent tagging (e.g., BODIPY conjugates) for real-time biodistribution tracking in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.